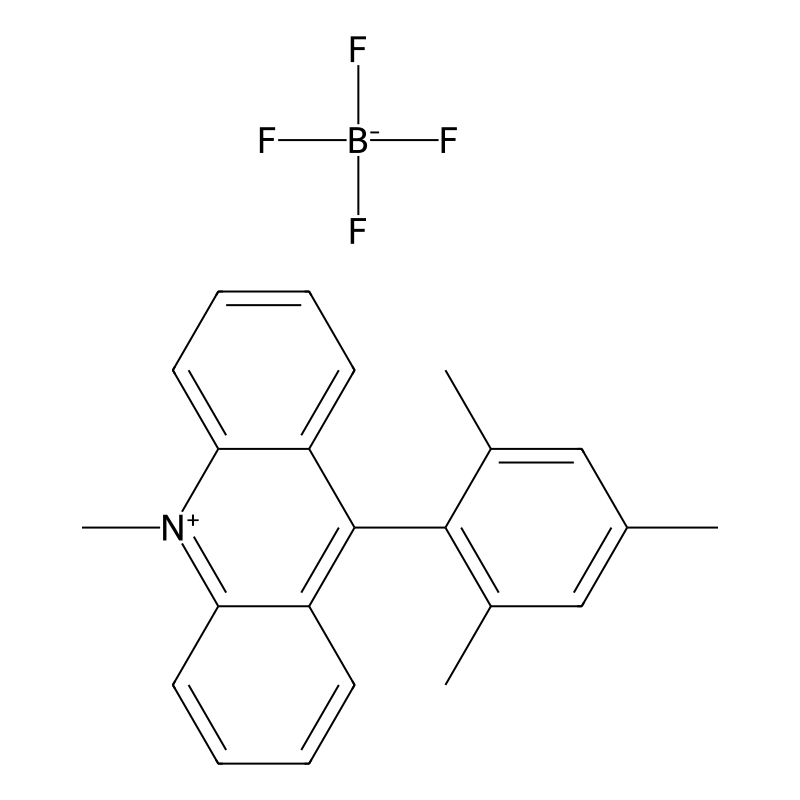

9-Mesityl-10-methylacridinium tetrafluoroborate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Promising Photocatalyst

-Mesityl-10-methylacridinium tetrafluoroborate (9-Mes-10-Me-Acr+ BF4-) is an organic molecule being explored as a photocatalyst in scientific research. Photocatalysis utilizes light to drive chemical reactions, and researchers are interested in 9-Mes-10-Me-Acr+ BF4- due to several potential advantages:

- Stability: Compared to traditional transition metal-based photocatalysts, 9-Mes-10-Me-Acr+ BF4- exhibits greater chemical stability []. This makes it potentially more durable and reusable in various reaction conditions.

- Redox Potential: The molecule possesses a favorable reduction potential, allowing it to participate in a broader range of photoredox reactions []. This translates to the ability to activate a wider variety of starting materials in photocatalytic processes.

9-Mesityl-10-methylacridinium tetrafluoroborate is a synthetic organic compound with the molecular formula C23H22BF4N and a molecular weight of approximately 399.23 g/mol. This compound features a cation derived from acridinium, characterized by a planar aromatic ring that includes a nitrogen atom, with a mesityl group (2,4,6-trimethylphenyl) at the 9th position and a methyl group at the 10th position. The tetrafluoroborate anion (BF4) balances the positive charge of the acridinium cation, forming a stable salt . It is known for its role as a photoredox catalyst in organic chemistry, facilitating various chemical transformations through light-driven processes.

9-Mesityl-10-methylacridinium tetrafluoroborate is particularly notable for its ability to mediate several organic reactions via photoredox catalysis. Key reactions include:

- Anti-Markovnikov Hydroamination: This reaction involves the addition of amines to alkenes, resulting in the formation of carbon-nitrogen bonds while adhering to anti-Markovnikov selectivity.

- Addition of Carboxylic Acids: The compound can facilitate the addition of carboxylic acids to alkenes, enabling the formation of carbon-carbon bonds.

- Hydrotrifluoromethylation: It can also be used to introduce trifluoromethyl groups into styrenes, enhancing their reactivity and functionalization potential .

A representative balanced equation for one of these reactions is as follows:

This illustrates the coupling of an alkene with an amine .

While specific biological activities of 9-Mesityl-10-methylacridinium tetrafluoroborate are not extensively documented, its derivatives and related compounds have been studied for various applications in medicinal chemistry. The photoredox capabilities suggest potential uses in drug synthesis and development, although more research is necessary to fully elucidate any direct biological effects or therapeutic applications .

The synthesis of 9-Mesityl-10-methylacridinium tetrafluoroborate typically involves:

- Formation of the Acridinium Cation: This can be achieved through the alkylation of acridine derivatives with mesityl halides.

- Salt Formation: The cation is then combined with tetrafluoroboric acid or its salts to yield the tetrafluoroborate salt.

This method allows for the production of high-purity samples suitable for research applications .

The primary application of 9-Mesityl-10-methylacridinium tetrafluoroborate lies in its role as a photoredox catalyst. Its ability to facilitate light-driven chemical transformations makes it valuable in synthetic organic chemistry, particularly for:

- Developing new synthetic pathways for complex organic molecules.

- Enhancing reaction efficiencies in C-H bond activation processes.

- Serving as a catalyst in various organic transformations, including those involving alkenes and carboxylic acids .

Several compounds share structural similarities with 9-Mesityl-10-methylacridinium tetrafluoroborate, particularly within the class of acridinium salts. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 9-Mesityl-10-methylacridinium perchlorate | Similar cation structure | Different anion (perchlorate) affecting stability |

| 3,6-Di-tert-butyl-9-mesityl-10-methylacridinium tetrafluoroborate | Bulky tert-butyl groups | Enhanced steric hindrance influencing reactivity |

| 9-Mesityl-10-phenylacridinium tetrafluoroborate | Phenyl substituent at position 10 | Variation in electronic properties due to phenyl group |

| 2,7-Dimethyl-9-mesityl-10-methylacridinium tetrafluoroborate | Additional methyl groups | Potentially altered catalytic properties |

These compounds illustrate variations in substituents that can influence chemical behavior and catalytic efficiency. The unique combination of steric bulk and electronic properties in 9-Mesityl-10-methylacridinium tetrafluoroborate sets it apart as a versatile catalyst in photoredox applications .

9-Mesityl-10-methylacridinium tetrafluoroborate possesses a complex molecular architecture characterized by its acridinium core structure substituted with a mesityl group at the 9-position and a methyl group at the 10-position, balanced by a tetrafluoroborate counterion. The compound exhibits the molecular formula C₂₃H₂₂BF₄N with a molecular weight of 399.23 g/mol. The International Union of Pure and Applied Chemistry systematic name for this compound is 10-methyl-9-(2,4,6-trimethylphenyl)acridin-10-ium tetrafluoroborate, reflecting its ionic nature with the positively charged acridinium cation paired with the tetrafluoroborate anion.

The structural designation incorporates several key nomenclature elements that define its chemical identity. The mesityl substituent, formally known as 2,4,6-trimethylphenyl, provides crucial steric protection and electronic stabilization to the acridinium core. This bulky aromatic group adopts an orthogonal orientation relative to the acridinium plane, creating a distinctive twisted molecular geometry that influences both its photophysical properties and chemical reactivity. The Chemical Abstracts Service registry number 1442433-71-7 uniquely identifies this specific tetrafluoroborate salt form among related acridinium derivatives.

The compound demonstrates characteristic physical properties including a melting point above 80°C with decomposition, appearing as a yellow to dark yellow solid at room temperature. The molecular structure exhibits hygroscopic behavior, requiring storage under inert atmosphere conditions at reduced temperatures to maintain stability. Solubility characteristics include slight solubility in chloroform and methanol, while the tetrafluoroborate counterion enhances the compound's ionic character and influences its crystalline packing arrangements.

Historical Development and Synthetic Milestones

The development of 9-Mesityl-10-methylacridinium tetrafluoroborate represents a significant milestone in the evolution of organic photoredox catalysis, with its origins tracing back to pioneering research conducted by Shunichi Fukuzumi and colleagues in the early 2000s. Fukuzumi's groundbreaking work demonstrated that this specific acridinium salt could achieve electron-transfer states with extraordinarily long lifetimes, such as 2 hours at 203 K, and high energy content of 2.37 eV, surpassing the performance characteristics of natural photosynthetic reaction centers. These discoveries established the fundamental photophysical principles that would later drive widespread adoption of acridinium-based photocatalysts in synthetic organic chemistry.

The synthetic methodology for preparing 9-Mesityl-10-methylacridinium tetrafluoroborate underwent significant refinement through the contributions of David Nicewicz and collaborators at the University of North Carolina at Chapel Hill. Their research group developed efficient and scalable preparation methods that utilized direct conversion of xanthylium salts into corresponding acridinium derivatives as a key transformation step. This synthetic approach enabled the preparation of multigram quantities of the catalyst with yields exceeding 90%, making it accessible for widespread research applications and potential industrial implementation.

The historical progression of acridinium salt development revealed critical structure-activity relationships that influenced the selection of the mesityl substituent. Early investigations by Fukuzumi demonstrated that the mesityl group provides essential steric protection against nucleophilic and radical addition reactions to the acridinium core, significantly enhancing chemical stability during photocatalytic processes. However, subsequent detailed photophysical studies revealed that the orthogonal electron-rich aromatic ring opens access to charge-transfer species that can represent unproductive photoredox pathways. This understanding drove further research into optimizing substituent effects and developing alternative acridinium architectures.

The commercialization and standardization of 9-Mesityl-10-methylacridinium tetrafluoroborate occurred through collaborative efforts between academic research groups and chemical suppliers. Major chemical companies including Sigma-Aldrich began offering high-purity preparations of the compound, with typical purities exceeding 97% and availability in research-scale quantities. The development of reliable synthetic protocols and commercial availability facilitated broader adoption of acridinium-based photoredox catalysis across the synthetic organic chemistry community.

Recent synthetic advances have focused on developing continuous-flow reactor systems for acridinium synthesis and functionalization. These technological improvements enable the preparation of diversely substituted acridinium derivatives without requiring intermediate manipulation steps, expanding the accessible chemical space for photoredox catalyst optimization. The four-step continuous-flow synthesis represents a significant advancement in manufacturing efficiency and scalability for acridinium-based photocatalysts.

Classification as a Photoredox Catalyst

9-Mesityl-10-methylacridinium tetrafluoroborate functions as a highly effective organic photoredox catalyst, distinguished by its exceptional oxidizing capabilities and sustainable design compared to traditional precious metal-based alternatives. The compound exhibits ground-state oxidation potentials exceeding +2.0 V versus saturated calomel electrode, significantly higher than ruthenium and iridium polypyridyl complexes that typically operate in the +1.0 to +1.5 V range. This enhanced oxidizing power enables single-electron oxidation of challenging organic substrates including unactivated alkenes, aromatic compounds, and various heteroatom-containing molecules that remain unreactive toward weaker photoredox catalysts.

The photocatalytic mechanism involves initial excitation of the acridinium chromophore using visible light, typically blue light-emitting diode sources operating at 450 nanometers wavelength. Upon photoexcitation, the compound forms a locally excited singlet state that can undergo charge transfer interactions or direct electron transfer processes with suitable substrate molecules. The excited state possesses sufficient energy and appropriate orbital characteristics to facilitate single-electron oxidation of organic substrates, generating reactive cation radical intermediates that participate in subsequent bond-forming transformations.

Mechanistic investigations have revealed complex photophysical behavior involving equilibrium between locally excited and charge-transfer states. The mesityl substituent can participate in intramolecular charge-transfer processes, creating states that may represent unproductive pathways for photoredox catalysis. However, the overall catalytic efficiency remains high due to the accessibility of the productive locally excited triplet state, which exhibits quantum yields for formation of 0.38 and demonstrates reactivity with molecular oxygen to produce singlet oxygen in high quantum yield.

The synthetic applications of 9-Mesityl-10-methylacridinium tetrafluoroborate encompass a diverse range of transformations that have significantly expanded the scope of visible light-mediated organic synthesis. Notable reaction classes include anti-Markovnikov hydroamination of alkenes, where the catalyst enables addition of amine nucleophiles to unactivated alkenes with regioselectivity opposite to traditional ionic mechanisms. Additional applications include carboxylic acid additions to alkenes, hydrotrifluoromethylation reactions using Langlois reagent, and synthesis of heterocyclic compounds including γ-butyrolactones, γ-lactams, and pyrrolidines.

The classification of this compound as a sustainable photoredox catalyst stems from its organic composition, avoiding the use of precious metals like iridium and ruthenium that exhibit low crustal abundance and high cost. The synthetic accessibility through efficient preparation methods and commercial availability makes it economically viable for large-scale applications. Furthermore, the air and moisture stability of the catalyst eliminates the need for stringent inert atmosphere conditions during storage and handling, enhancing its practical utility in diverse laboratory and industrial settings.

Core Synthesis Methods

The synthesis of 9-mesityl-10-methylacridinium tetrafluoroborate has evolved through several distinct methodological approaches, each offering unique advantages in terms of yield, reaction conditions, and scalability. These core methods represent the primary pathways for constructing the acridinium framework with the specific mesityl and methyl substitution pattern.

Electrochemical Oxidation of N-Methylacridinium Precursors

The electrochemical oxidation approach represents a modern and efficient method for synthesizing 9-mesityl-10-methylacridinium tetrafluoroborate [4]. This method begins with N-methylacridinium salts as starting materials, which react at room temperature with mesitylmagnesium bromide in anhydrous diethyl ether to form an intermediate compound [4]. The reaction proceeds through initial nucleophilic addition, followed by complete dissolution of the N-methylacridinium salt and subsequent removal of the diethyl ether by distillation [4].

Stability of Acridine Radical Intermediates

The acridine radical intermediates formed during photoredox catalysis with 9-Mesityl-10-methylacridinium tetrafluoroborate demonstrate remarkable stability under ambient conditions. Upon one-electron reduction of the acridinium cation, the resulting acridinyl radical exhibits characteristic spectroscopic features including a distinctive absorption maximum at approximately 520 nm and an extinction coefficient of 5000 M⁻¹ cm⁻¹ in acetonitrile [7]. These optical properties facilitate the monitoring and characterization of radical intermediates during catalytic processes.

The stability of acridinyl radicals has been attributed to extensive π-conjugation within the tricyclic aromatic system and the distribution of unpaired electron density across multiple carbon and nitrogen atoms [8] [9]. Electron paramagnetic resonance spectroscopy studies have confirmed the persistent nature of these radicals, with lifetimes extending from microseconds to hours depending on temperature and solvent conditions [2] [4]. At 203 K, the electron-transfer state demonstrates extraordinary persistence with lifetimes exceeding 2 hours, while at room temperature, the lifetime decreases to approximately 30 microseconds in the absence of quenching agents [5].

The stability of radical intermediates is further enhanced by the presence of the mesityl substituent, which provides steric protection against radical coupling reactions and oxidative degradation [6]. The bulky 2,4,6-trimethylphenyl group creates a protective environment around the acridinium nitrogen center, effectively shielding the radical site from external reagents and contributing to the overall robustness of the photoredox catalyst.

Computational studies using density functional theory have provided insights into the electronic structure of acridinyl radicals, revealing that the highest occupied molecular orbital is primarily localized on the acridine framework with minimal contribution from the mesityl substituent [10] [11]. This orbital localization pattern explains the observed stability and reactivity patterns of the radical intermediates, as the electron density is delocalized across the aromatic system rather than concentrated at a single reactive site.

Excited-State Dynamics

Singlet vs. Triplet State Formation

The excited-state dynamics of 9-Mesityl-10-methylacridinium tetrafluoroborate involve complex photophysical processes that determine the efficiency of photoredox catalysis. Upon photoexcitation with visible light, the compound initially forms a locally excited singlet state centered on the acridinium chromophore [5] [12]. This singlet state exhibits characteristic absorption and emission properties consistent with acridinium-based fluorophores, with absorption maxima in the visible region around 450 nm and emission in the blue-green region.

The quantum yield for triplet state formation has been experimentally determined to be 0.38 in acetonitrile solution [5] [12], indicating that approximately 38% of photoexcited molecules undergo intersystem crossing to populate the triplet manifold. This relatively high triplet quantum yield is significant for photoredox applications, as triplet states typically exhibit longer lifetimes and enhanced reactivity compared to their singlet counterparts.

| Parameter | Value | Experimental Conditions | Reference |

|---|---|---|---|

| Triplet State Quantum Yield | 0.38 | Acetonitrile solution | [5] [12] |

| Singlet-Triplet Energy Gap | ~0.6 eV | Low temperature phosphorescence | [5] [13] |

| Charge-Transfer State Energy | 2.57 eV | Acetonitrile, fluorescence analysis | [5] [12] |

| Locally Excited State Energy | ~2.6 eV | Acetonitrile, fluorescence analysis | [5] [12] |

The singlet-triplet energy gap has been estimated at approximately 0.6 eV based on low-temperature phosphorescence measurements [5] [13]. This relatively small energy gap facilitates efficient intersystem crossing and contributes to the high triplet quantum yield observed experimentally. The triplet state energy lies significantly below both the locally excited singlet state and the charge-transfer state, creating a thermodynamic driving force for intersystem crossing processes.

Time-resolved spectroscopic studies have revealed that the formation of triplet states occurs on the nanosecond timescale following photoexcitation [8] [5]. The intersystem crossing process competes with other deactivation pathways including fluorescence, nonradiative decay, and charge-transfer state formation. The relative efficiency of these competing processes depends on solvent polarity, temperature, and the presence of external quenching agents.

The triplet state lifetime at room temperature in deoxygenated acetonitrile has been measured at approximately 30 microseconds [5] [12], which is sufficiently long to enable bimolecular electron-transfer reactions with substrate molecules. In the presence of molecular oxygen, the triplet lifetime is significantly shortened due to energy transfer processes that generate singlet oxygen with high quantum yield [5]. This oxygen sensitivity must be considered in photoredox applications where aerobic conditions are employed.

Charge-Transfer States and Twisted Intramolecular Charge Transfer Geometries

The photophysical behavior of 9-Mesityl-10-methylacridinium tetrafluoroborate is dominated by intramolecular charge-transfer processes that occur between the acridinium acceptor and the mesityl donor moieties. Upon photoexcitation, the compound undergoes rapid charge transfer from the acridinium excited state to the orthogonally positioned mesityl group, forming a charge-separated state with distinct spectroscopic and energetic properties [5] [12].

The charge-transfer state energy has been precisely determined through fluorescence spectral analysis to be 2.57 eV above the ground state in acetonitrile solution [5] [12]. This energy level is nearly isoenergetic with the locally excited singlet state, creating a thermal equilibrium between these two excited-state configurations at ambient temperature. The close energetic proximity of these states enables rapid interconversion and contributes to the complex photophysical dynamics observed experimentally.

The molecular geometry of the charge-transfer state differs significantly from the ground-state configuration. Structural studies using laser pump and X-ray probe crystallographic analysis have revealed that photoinduced electron transfer induces specific geometric changes including bending of the N-methyl group and generation of weak electrostatic interactions between the mesityl moiety and counteranions in the crystal lattice [6] [9]. These structural modifications stabilize the charge-separated state and contribute to its extended lifetime.

The twisted intramolecular charge transfer geometry plays a crucial role in determining the photophysical properties of the compound. The orthogonal arrangement between the acridinium and mesityl planes, imposed by steric constraints from the methyl substituents on the mesityl ring, creates an optimal geometry for charge separation while minimizing electronic coupling that would facilitate rapid charge recombination [5] [12]. This twisted configuration represents a balance between maximizing charge-transfer efficiency and maintaining structural stability.

Computational studies have explored the potential energy surfaces associated with charge-transfer state formation, revealing that the barrier for intramolecular electron transfer is relatively low due to the preorganized twisted geometry [14] [15]. The charge-transfer process occurs on the picosecond timescale, competing effectively with other deactivation pathways and contributing to the high quantum yield for charge-separated state formation.

The charge-transfer state exhibits characteristic fluorescence properties that differ markedly from the locally excited state emission. The charge-transfer fluorescence is typically red-shifted relative to the locally excited emission and shows enhanced solvatochromism due to the greater dipole moment of the charge-separated configuration [5] [12]. These spectroscopic signatures provide valuable diagnostic tools for characterizing the photophysical behavior and optimizing reaction conditions for photoredox applications.

Computational Modeling of Electronic Transitions

Electronic Structure Calculations Using Density Functional Theory

Computational modeling of 9-Mesityl-10-methylacridinium tetrafluoroborate has provided fundamental insights into the electronic structure and transition properties that govern its photoredox behavior. Density functional theory calculations using the B3LYP functional with various basis sets have been extensively employed to characterize the molecular orbitals, electronic transitions, and redox properties of acridinium derivatives [10] [11].

The optimization of computational protocols for acridinium compounds has revealed that the contribution of Hartree-Fock exchange in density functionals significantly affects the accuracy of calculated properties [11]. Systematic studies have determined that 30% Hartree-Fock exchange in the B3LYP functional provides optimal agreement with experimental redox potentials and spectroscopic data, with acceptable deviations for both ground and excited state properties.

| Electronic Property | Computational Method | Typical Range | Reference |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | DFT/B3LYP/6-31G(d,p) | -6.5 to -7.0 eV | [10] [11] |

| Lowest Unoccupied Molecular Orbital Energy | DFT/B3LYP/6-31G(d,p) | -2.5 to -3.0 eV | [10] [11] |

| HOMO-LUMO Energy Gap | DFT/B3LYP/6-31G(d,p) | 3.5 to 4.0 eV | [10] [11] |

| Ionization Potential (ground state) | DFT/B3LYP/6-311++G(d,p) | 6.8 to 7.2 eV | [10] [11] |

| Electron Affinity (ground state) | DFT/B3LYP/6-311++G(d,p) | 2.3 to 2.7 eV | [10] [11] |

The molecular orbital analysis reveals that the highest occupied molecular orbital is primarily localized on the acridinium framework with significant π-character, while the lowest unoccupied molecular orbital exhibits similar localization patterns but with nodes at different positions within the tricyclic system [10] [11]. The mesityl substituent contributes minimally to the frontier molecular orbitals in the ground state, consistent with its orthogonal orientation relative to the acridinium plane.

Basis set effects have been systematically investigated to optimize computational efficiency while maintaining accuracy. Geometry optimizations using the 6-31G basis set followed by single-point energy calculations with the 6-311++G(d,p) basis set provide the optimal balance between computational cost and accuracy for predicting redox potentials and electronic transition energies [11]. This computational protocol enables rapid screening of acridinium derivatives for photoredox applications without requiring expensive excited-state geometry optimizations.

Time-Dependent Density Functional Theory for Excited-State Properties

Time-dependent density functional theory calculations have been instrumental in characterizing the electronic transitions and excited-state properties of 9-Mesityl-10-methylacridinium tetrafluoroborate. These calculations provide detailed information about transition energies, oscillator strengths, and the nature of electronic excitations that determine the compound's photophysical behavior [11] [16].

The lowest energy electronic transition corresponds to a π-π* excitation localized primarily on the acridinium chromophore, with minimal involvement of the mesityl substituent in the ground-state configuration [10] [11]. This transition exhibits significant oscillator strength and accounts for the intense visible absorption observed experimentally around 450 nm. Higher energy transitions involve charge-transfer character between the acridinium and mesityl moieties, contributing to the complex absorption spectrum in the ultraviolet region.

Excited-state calculations have confirmed the near-degeneracy of locally excited and charge-transfer states that underlies the complex photophysical dynamics observed experimentally [11]. The small energy differences between these states, typically within 0.1-0.2 eV, are consistent with the thermal equilibrium and rapid interconversion processes characterized by time-resolved spectroscopic methods.

Natural Bond Orbital Analysis and Charge Distribution

Natural bond orbital analysis has provided detailed insights into the charge distribution and bonding characteristics of 9-Mesityl-10-methylacridinium tetrafluoroborate in both ground and excited states [10] [17]. These calculations reveal the extent of charge localization and delocalization within the molecular framework, providing a quantitative basis for understanding electron-transfer processes.

In the ground state, the positive charge is primarily localized on the acridinium nitrogen atom with delocalization across the aromatic π-system [10]. The mesityl substituent maintains near-neutral character in the ground state due to its orthogonal orientation and limited orbital overlap with the acridinium system. Upon photoexcitation and charge transfer, significant charge redistribution occurs, with the mesityl moiety acquiring partial positive character while the acridinium fragment becomes more neutral.

Conceptual density functional theory descriptors including ionization potential, electron affinity, chemical hardness, and electronegativity have been calculated to characterize the electronic properties and reactivity patterns of acridinium derivatives [10] [17]. These descriptors provide valuable parameters for predicting photoredox behavior and designing new catalysts with tailored properties. The calculated values show that acridinium compounds exhibit enhanced electron affinity in excited states compared to ground states, consistent with their role as photoxidants in electron-transfer reactions.

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant